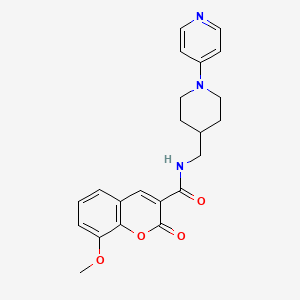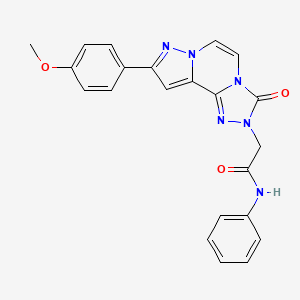
4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine (DMPT) is an organic compound that has been studied extensively for its potential use in various scientific research applications. It is a derivative of thiazole and is structurally similar to other compounds such as thiamine and pyridoxine. DMPT has a wide range of applications, including as a reagent for organic synthesis and as a drug for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- In a study by Trachsel (2003), novel phenylalkylamines, including derivatives of 4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine, were synthesized and characterized to investigate their structure-activity relationships (Trachsel, 2003).
- Research by Jin et al. (2011) focused on hydrogen bonding between 2-aminoheterocyclic compounds like 4-phenylthiazol-2-amine and carboxylic acid derivatives, providing insights into the structural properties of these compounds (Jin, Zhang, Liu, Da‐qi Wang, He, T. Shi, F. Lin, 2011).
Biological Activity and Applications
- Liu et al. (2004) synthesized novel carboxylic acid derivatives of this compound, which exhibited fungicidal and insecticidal activities, suggesting potential applications in agriculture (Liu, Li, Li, 2004).
- Keche et al. (2012) developed pyrazole derivatives containing 3,4-dimethoxyphenyl units, which showed significant anti-inflammatory and antimicrobial activities, indicating potential therapeutic applications (Keche, Hatnapure, Tale, Rodge, Kamble, 2012).
- Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, which exhibited notable antibacterial and anti-proliferative activities against various cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, El-Emam, 2021).
Chemical Properties and Synthesis Techniques
- The work of Davydova et al. (2015) demonstrated the conversion of thiazol-2-ylamine derivatives to various chemical forms, exploring their reactivity and stability under different conditions (Davydova, Sokolenko, Vlasenko, Yagupolskii, 2015).
- Research by Berber (2022) emphasized the importance of reaction conditions in the synthesis of thiazole compounds, including derivatives of 4-phenylthiazol-2-amine, highlighting the role of solvents and catalysts in these reactions (Berber, 2022).
Corrosion Inhibition
- Farahati et al. (2019) studied the use of thiazole derivatives as corrosion inhibitors for copper, demonstrating their efficacy in protecting metal surfaces (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, Shockravi, 2019).
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-20-13-9-8-12(10-14(13)21-2)15-16(22-17(18)19-15)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFQEPMICSQYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)

![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)
![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)
![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)


![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)